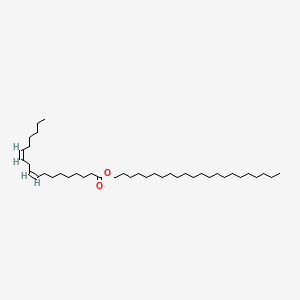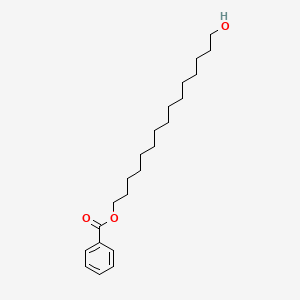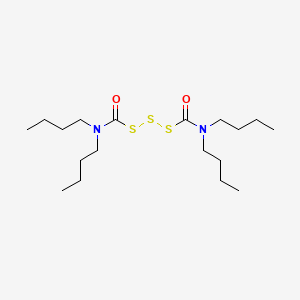![molecular formula C19H18N6O B12644915 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones . The final step often involves coupling the triazole and indazole intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to isolate the final product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is unique due to its combination of indazole, triazole, and benzamide moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N6O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23) |
Clave InChI |
LUACVKIPMMRJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




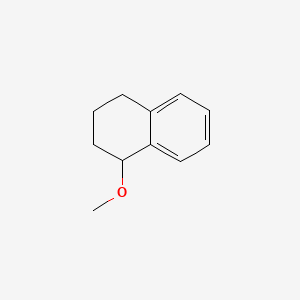
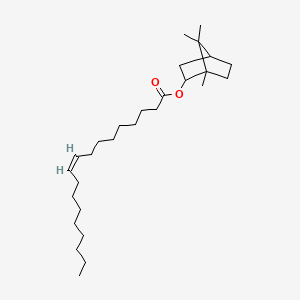



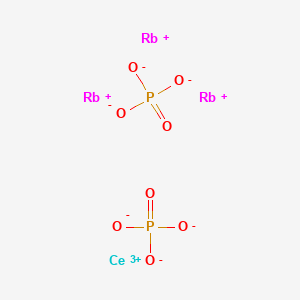
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

